

## Buprenorphine Release Profile from SK-2110: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: SK-2110 is a developmental buprenorphine implant from Shenzhen ScienCare Pharmaceutical. As of late 2025, specific proprietary data on the in-vitro and in-vivo release profile of SK-2110 is not publicly available. This guide provides a comprehensive overview of the expected release profile and testing methodologies based on established scientific principles and data from analogous buprenorphine implant technologies, such as Probuphine®, which utilizes a similar ethylene vinyl acetate (EVA) copolymer matrix.

## Introduction to SK-2110 and Buprenorphine Implants

SK-2110 is an implantable formulation of buprenorphine, a potent partial agonist at the muopioid receptor and an antagonist at the kappa-opioid receptor.[1] This dual action makes it a cornerstone in the treatment of opioid use disorder and for the management of chronic pain.[2] [3] Implantable drug delivery systems like SK-2110 are designed to provide sustained, stable plasma concentrations of buprenorphine over an extended period, typically several months. This approach aims to improve patient adherence, reduce the risks of diversion and misuse associated with daily oral formulations, and minimize fluctuations in plasma drug levels.[4]

While specific details on SK-2110's composition are proprietary, it is understood to be in development for the treatment of refractory major depressive disorder.[1] The underlying technology likely involves the encapsulation of buprenorphine within a biocompatible, non-



biodegradable polymer matrix, from which the drug slowly diffuses. A common and well-characterized polymer for such applications is ethylene vinyl acetate (EVA).[4]

### **Buprenorphine Signaling Pathway**

Buprenorphine exerts its therapeutic effects through its interaction with the endogenous opioid system. The following diagram illustrates its primary signaling mechanism.



Click to download full resolution via product page

Caption: Buprenorphine's mechanism of action at the synapse.

### Quantitative Data: Expected In-Vivo Release Profile

Based on data from existing buprenorphine implants, the following table summarizes the anticipated pharmacokinetic parameters for a long-acting implant like SK-2110. These values



represent a typical release profile over a 6-month period.

| Parameter                                   | Expected Value  | Description                                                                                                |
|---------------------------------------------|-----------------|------------------------------------------------------------------------------------------------------------|
| Time to Peak Plasma<br>Concentration (Tmax) | 12 - 24 hours   | The initial peak concentration following implantation.                                                     |
| Time to Steady-State                        | ~4 weeks        | The point at which the rate of drug release from the implant equals the rate of elimination from the body. |
| Steady-State Plasma Concentration (Css)     | 0.5 - 2.0 ng/mL | The therapeutic range maintained for the duration of the implant's efficacy.                               |
| Apparent Elimination Half-Life              | 24 - 48 hours   | The effective half-life of buprenorphine once released into the systemic circulation.                      |
| Duration of Action                          | Up to 6 months  | The period over which the implant provides therapeutic plasma concentrations of buprenorphine.             |

# **Experimental Protocols**In-Vitro Drug Release Testing

The objective of in-vitro release testing is to characterize the rate of buprenorphine release from the implant in a controlled laboratory setting. This is a critical component of quality control and can be used to predict in-vivo performance.

#### 4.1.1. Experimental Workflow









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dissolution from Ethylene Vinyl Acetate Copolymer Long-Acting Implants: Effect of Model Active Ingredient Size and Shape PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled-Release from High-Loaded Reservoir-Type Systems—A Case Study of Ethylene-Vinyl Acetate and Progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications-of-ethylene-vinyl-acetate-copolymers-eva-in-drug-delivery-systems Ask this paper | Bohrium [bohrium.com]
- 4. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Buprenorphine Release Profile from SK-2110: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b609506#buprenorphine-release-profile-from-sk-2110]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com